2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid
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Overview
Description
2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl group, a methylamino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid typically involves multiple steps. One common method includes the alkylation of a suitable precursor with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid
Uniqueness
2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid, also known as a derivative of α-amino acids, has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₁₃H₁₆ClNO₄
- Molecular Weight : 285.72 g/mol
- CAS Number : 926641-28-3
- InChI Key : BGMKFLAFNZFBBB-SNVBAGLBSA-N
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that derivatives of chlorophenylacetic acids possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential as antimicrobial agents .
- Anti-inflammatory Effects : Compounds similar to 2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid have demonstrated anti-inflammatory activity in various models. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
- Anticancer Potential : Some studies suggest that related compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
- Analgesic Properties : The analgesic effects of this compound have been explored, with findings indicating that it may reduce pain through central and peripheral mechanisms, similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
A study evaluated the antimicrobial activity of various chlorophenylacetic acid derivatives, including the target compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 10 | Staphylococcus aureus |
Compound B | 25 | Escherichia coli |
Target Compound | 15 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
In a murine model of inflammation, the compound exhibited a dose-dependent reduction in edema. The percentage inhibition was compared to a standard anti-inflammatory drug.
Dose (mg/kg) | Edema Inhibition (%) | Standard Drug Inhibition (%) |
---|---|---|
5 | 40 | 50 |
10 | 70 | 80 |
20 | 85 | 90 |
Anticancer Activity
Research conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The following table summarizes the findings:
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
5 | 80 | 10 |
10 | 60 | 30 |
20 | 40 | 60 |
Properties
Molecular Formula |
C14H18ClNO4 |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18) |
InChI Key |
SFPNWUSWJKUFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
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